molecular formula C11H12O2 B15424546 3-Hydroxy-1-phenylpent-4-en-1-one CAS No. 109787-95-3

3-Hydroxy-1-phenylpent-4-en-1-one

Cat. No.: B15424546
CAS No.: 109787-95-3
M. Wt: 176.21 g/mol
InChI Key: LVYPWFASYCAMLC-UHFFFAOYSA-N
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Description

3-Hydroxy-1-phenylpent-4-en-1-one (C11H12O2) is a chiral hydroxy ketone derivative of significant interest in organic and medicinal chemistry as a versatile synthetic building block. Compounds with this general scaffold are frequently investigated as key intermediates in the asymmetric synthesis of complex molecules with potential pharmacological activity . For instance, structurally similar triarylbutanol analogs have been developed and evaluated for their potent antituberculosis activity, showcasing the value of such frameworks in drug discovery, particularly against multidrug-resistant strains . The structure features both a ketone and a hydroxyl group on a carbon chain terminated with a phenyl ring and a vinyl group, making it a potential substrate for various chemoselective and regioselective transformations . Researchers can utilize this compound in the construction of nitrogen-containing heterocycles like pyrazoles and pyridazinones, which are privileged scaffolds in pharmaceutical and agrochemical development . Its reactivity allows for further functionalization via reactions at the carbonyl, hydroxyl, or alkene groups. This product is intended for research purposes as a chemical reference standard or a starting material in synthetic chemistry applications. It is strictly For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

109787-95-3

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

3-hydroxy-1-phenylpent-4-en-1-one

InChI

InChI=1S/C11H12O2/c1-2-10(12)8-11(13)9-6-4-3-5-7-9/h2-7,10,12H,1,8H2

InChI Key

LVYPWFASYCAMLC-UHFFFAOYSA-N

Canonical SMILES

C=CC(CC(=O)C1=CC=CC=C1)O

Origin of Product

United States

Comparison with Similar Compounds

3-Hydroxy-1,4-diphenylpent-4-en-1-one ()

  • Molecular Formula : C₁₇H₁₆O₂
  • Molecular Weight : 252.31 g/mol
  • Key Differences :
    • Additional phenyl group at position 4.
    • Increased steric bulk and lipophilicity due to the second aromatic ring.
  • Inferred Properties :
    • Higher molecular weight and reduced solubility in polar solvents compared to the target compound.
    • Enhanced π-π stacking interactions in biological systems or solid-state packing.

1-(2-Hydroxy-4-methoxyphenyl)-3-methyl-3-penten-1-one ()

  • Molecular Formula : C₁₃H₁₆O₃
  • Molecular Weight : 220.26 g/mol
  • Key Differences: Methoxy and hydroxyl groups on the phenyl ring (positions 2 and 4). Methyl substituent at position 3 of the pentenone chain.
  • Inferred Properties: Methoxy group increases lipophilicity and metabolic stability.

4-Hydroxy-2-methyl-3-phenyl-2-cyclopenten-1-one ()

  • Molecular Formula : C₁₂H₁₂O₂
  • Molecular Weight : 196.23 g/mol
  • Key Differences: Cyclopentenone ring instead of a linear pentenone chain. Hydroxy and methyl groups on the cyclic framework.
  • Inferred Properties :
    • Rigid cyclic structure limits conformational flexibility.
    • Enhanced electrophilicity of the ketone due to ring strain.

3',4'-Dihydroxy-2-(hexahydro-1H-azepin-1-yl)acetophenone ()

  • Molecular Formula: C₁₄H₁₉NO₃
  • Molecular Weight : 249.31 g/mol
  • Key Differences: Azepane (7-membered amine ring) substituent. Di-hydroxy groups on the acetophenone moiety.
  • Complex solubility profile (polar di-hydroxy groups vs. lipophilic azepane).

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features Inferred Reactivity/Applications
This compound C₁₁H₁₂O₂ 176.21 Ketone, hydroxyl, alkene Linear chain, phenyl at C1 Intermediate for chiral synthesis
3-Hydroxy-1,4-diphenylpent-4-en-1-one C₁₇H₁₆O₂ 252.31 Ketone, hydroxyl, alkene Dual phenyl groups at C1 and C4 Potential bioactive scaffold
1-(2-Hydroxy-4-methoxyphenyl)-3-methyl-3-penten-1-one C₁₃H₁₆O₃ 220.26 Ketone, hydroxyl, methoxy Methoxy-substituted phenyl, methyl at C3 Photostabilizers or antioxidants
4-Hydroxy-2-methyl-3-phenyl-2-cyclopenten-1-one C₁₂H₁₂O₂ 196.23 Cyclic ketone, hydroxyl Fused cyclopentenone ring Electrophilic reactions (e.g., Michael addition)
3',4'-Dihydroxy-2-(hexahydro-1H-azepin-1-yl)acetophenone C₁₄H₁₉NO₃ 249.31 Acetophenone, di-hydroxy, azepane Azepane ring for nitrogen-based interactions Pharmacological agents (e.g., enzyme inhibition)

Research Findings and Implications

  • Electronic Effects: The hydroxyl group in this compound enhances polarity and hydrogen-bonding capacity, making it more water-soluble than non-hydroxylated analogs like 4-phenylcyclohex-3-en-1-one ().
  • Steric Considerations : Compounds with bulky substituents (e.g., 3-Hydroxy-1,4-diphenylpent-4-en-1-one) may exhibit reduced reactivity in sterically demanding reactions compared to the target compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hydroxy-1-phenylpent-4-en-1-one, particularly when handling air-sensitive intermediates?

  • Methodological Answer : Air-sensitive intermediates in the synthesis of this compound require the use of Schlenk line techniques or glovebox systems to prevent oxidation or hydrolysis. Key steps include inert atmosphere handling, vacuum purging, and anhydrous solvent use. Chromatographic purification (e.g., HPLC) with buffered mobile phases (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6) can isolate the compound while maintaining stability .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR/IR : Assign stereochemistry and functional groups via 1^1H/13^13C NMR and IR spectroscopy. Compare experimental data with PubChem-computed InChI descriptors for validation .
  • HPLC : Use methanol-buffer mobile phases (65:35 ratio) for high-resolution separation, as described in pharmacopeial protocols .
  • Mass Spectrometry : Confirm molecular weight (PubChem data) via ESI-MS or MALDI-TOF .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Use chemical-resistant PPE (e.g., nitrile gloves, lab coats) and respiratory protection (NIOSH-approved P95/P99 masks for particulates). Store the compound in airtight containers under inert gas (N2_2/Ar) to prevent degradation. Consult SDS guidelines for first-aid measures in case of exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical computational models and experimental spectroscopic data for this compound?

  • Methodological Answer :

  • Hybrid DFT Calculations : Optimize geometry using Gaussian or ORCA software, comparing results with experimental NMR/IR spectra.
  • Error Analysis : Quantify discrepancies in bond angles/dihedrals using RMSD metrics. Cross-validate with PubChem’s InChIKey descriptors .
  • Replicate Experiments : Control humidity/temperature to minimize environmental interference .

Q. What catalytic strategies improve the enantioselective synthesis of this compound?

  • Methodological Answer :

  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINOL derivatives) with transition metals (e.g., Ru or Rh) to enhance enantiomeric excess (ee).
  • Kinetic Studies : Monitor reaction progress via in-situ FTIR or Raman spectroscopy. Optimize catalyst loading and solvent polarity to balance yield and selectivity .

Q. What methodologies assess the environmental impact of this compound in aquatic systems?

  • Methodological Answer :

  • QRA2 Framework : Adapt the International Dialogue for the Evaluation of Allergens (IDEA) protocol for aquatic risk assessment.
  • Ecotoxicology Assays : Conduct Daphnia magna or algae growth inhibition tests. Measure log Pow (octanol-water partition coefficient) to predict bioaccumulation potential .

Q. How do surface interactions (e.g., adsorption on labware) affect the stability of this compound during storage?

  • Methodological Answer :

  • Microspectroscopic Imaging : Use AFM or ToF-SIMS to analyze compound adhesion on glass/polymer surfaces.
  • Stability Studies : Compare degradation rates in borosilicate vs. PTFE containers under controlled humidity .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the compound’s reactivity under varying pH conditions?

  • Methodological Answer :

  • pH Titration : Monitor spectral shifts (UV-Vis) or conductivity changes to identify protonation/deprotonation equilibria.
  • Buffered Systems : Use sodium acetate (pH 4.6) or phosphate buffers (pH 7.4) to simulate biological/environmental conditions .

Q. What statistical approaches are suitable for analyzing contradictory data in multi-laboratory studies of this compound?

  • Methodological Answer :

  • Meta-Analysis : Apply random-effects models to account for inter-lab variability.
  • Principal Component Analysis (PCA) : Identify outliers in datasets (e.g., NMR chemical shifts, reaction yields) .

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